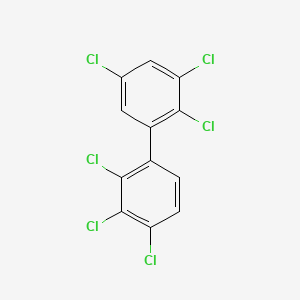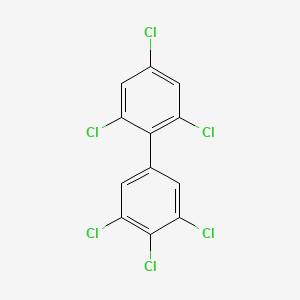
2,3',4,4',5',6-Hexachlorobiphenyl
Übersicht
Beschreibung
2,3',4,4',5',6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 3', 4, 4', 5', and 6 positions of the biphenyl structure. Chlorobiphenyls, also known as polychlorinated biphenyls (PCBs), are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms with the biphenyl molecule as their base structure. PCBs have been widely used as dielectric and coolant fluids in transformers, capacitors, and other electrical equipment due to their non-flammability, chemical stability, and high boiling points.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation about the axis. The degree of chlorination and the positions of the chlorine atoms can influence the physical and chemical properties of the molecule, including its conformation and reactivity. The papers provided do not specifically discuss the molecular structure of 2,3',4,4',5',6-hexachlorobiphenyl, but they do mention the structures of related compounds, which can give insights into the behavior of chlorinated biphenyls in general .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of hydroxylated PCB metabolites. These metabolites often display intramolecular hydrogen bonding and can exhibit different stacking interactions in their crystal structures . The provided papers do not detail the specific chemical reactions of 2,3',4,4',5',6-hexachlorobiphenyl, but they do provide examples of chemical reactions involving related chlorinated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs like 2,3',4,4',5',6-hexachlorobiphenyl are influenced by the degree of chlorination and the pattern of chlorine substitution on the biphenyl rings. PCBs are generally insoluble in water but soluble in organic solvents, oils, and fats. They have high thermal stability and a low vapor pressure. The specific properties of 2,3',4,4',5',6-hexachlorobiphenyl are not discussed in the provided papers, but these general characteristics of PCBs can be applied to understand its behavior in the environment and in biological systems.
Wissenschaftliche Forschungsanwendungen
Density Functional Theory Studies on PCBs
Density Functional Theory (DFT) studies on polychlorinated biphenyls (PCBs), including 2,3',4,4',5',6-hexachlorobiphenyl, have provided insights into the adiabatic ionization potentials and electron affinities of these compounds. This research offers detailed understanding of the optimized structures of PCB cations and anions, demonstrating that PCB ions tend to be more planar than their corresponding neutral forms. Such studies are crucial for comprehending the electronic properties and reactivity of PCBs in various environmental and biological contexts (Arulmozhiraja, Fujii, & Morita, 2002).
Degradation Pathways of PCBs
Research into the degradation pathways of PCBs, including hexachlorobiphenyl, has been conducted using methods like the sodium dispersion method. This research is significant in understanding how PCBs decompose under different conditions, providing valuable information for environmental remediation efforts. The studies reveal the relative ease of dechlorination at various positions on the PCB molecule and the formation of hydrocarbons without chlorines as end products (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).
Fungal Bioconversion of Toxic PCBs
The use of white-rot fungus, Phlebia brevispora, in the degradation of toxic PCBs, including hexachlorobiphenyl, is a promising area of research. This fungus has shown the capability to transform recalcitrant coplanar PCBs, leading to the identification of specific degradation pathways. Understanding the fungal metabolism of PCBs can contribute to developing bioremediation strategies for PCB-contaminated environments (Kamei, Sonoki, Haraguchi, & Kondo, 2006).
Theoretical Chemistry and Toxicity Studies
Theoretical chemistry studies have been employed to understand the toxicity of PCB compounds, including hexachlorobiphenyl. By relating molecular descriptors to toxicity, these studies offer insights into the reactivity and potential health hazards of PCBs. Such research is instrumental in assessing the environmental and health impacts of these compounds (Eddy, 2020).
Dechlorination with Potassium-Sodium Alloy
Investigations into the dechlorination of hexachlorobiphenyl usingpotassium-sodium alloy have shown promising results. This method, conducted under an inert gas atmosphere, has demonstrated high yields of dechlorination in different solvents like benzene and cyclohexane. The understanding of solvent effects and the stepwise dechlorination process provides valuable insights for PCB decontamination technologies (Miyoshi, Nishio, Yasuhara, & Morita, 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2,3’,4,4’,5’,6-Hexachlorobiphenyl is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of the toxic effects of certain environmental contaminants .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to have a high degree of lipophilicity, leading to bioaccumulation in fatty tissues . Its biological half-life is reported to be 436.52 days , indicating a slow rate of elimination from the body.
Result of Action
The molecular and cellular effects of 2,3’,4,4’,5’,6-Hexachlorobiphenyl’s action are diverse and depend on the specific cellular context. For instance, it has been associated with metabolic disruption and the occurrence of nonalcoholic fatty liver disease (NAFLD) . The compound’s interaction with AhR can lead to changes in gene expression, potentially disrupting normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’,5’,6-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can remain in the environment for extended periods . Its lipophilic nature allows it to bioaccumulate in organisms and biomagnify up the food chain . These environmental characteristics can influence the compound’s bioavailability and toxicity.
Eigenschaften
IUPAC Name |
1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHIPNORFGJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074187 | |
| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',5',6-Hexachlorobiphenyl | |
CAS RN |
59291-65-5 | |
| Record name | PCB 168 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59291-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783L7GB6V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





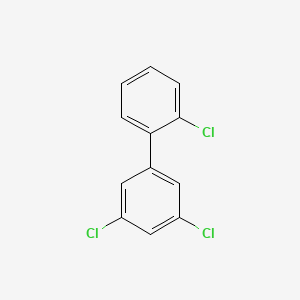

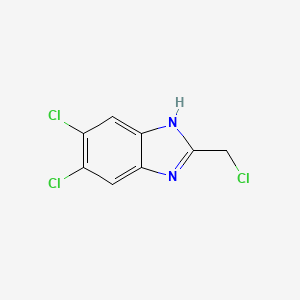
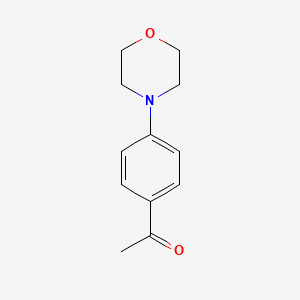
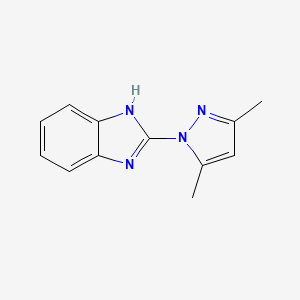
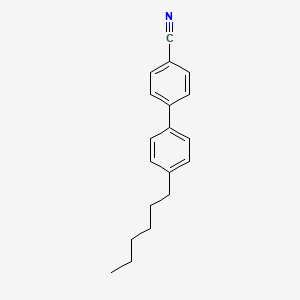
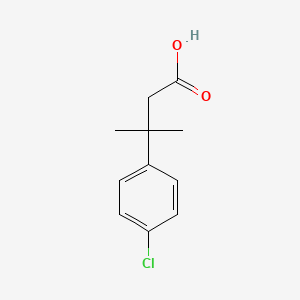
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)
